molecular formula C26H39NO3 B1680080 N-Retinoylleucine CAS No. 110769-97-6

N-Retinoylleucine

Cat. No.: B1680080
CAS No.: 110769-97-6
M. Wt: 413.6 g/mol
InChI Key: XILISIALPJYAMY-NYIXRIPJSA-N
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Description

N-Retinoylleucine (CAS: 110769-97-6) is a retinoid derivative with the molecular formula C₂₆H₃₉NO₃ and a molecular weight of 413.59 g/mol . Structurally, it comprises a leucine moiety conjugated to an all-trans-retinoyl group, as illustrated by its SMILES notation: CC(C[C@H](NC(/C=C(\C=C/C=C(\C=C/C1=C(C)CCCC1(C)C)/C)/C)=O)C(=O)O)C . This compound exhibits moderate lipophilicity (LogP = 6.524) and is stable at room temperature during transport but requires storage at -20°C for long-term preservation . Notably, it demonstrates reduced toxicity compared to retinoic acid while retaining similar immunological effects, making it a candidate for therapeutic applications .

Properties

CAS No.

110769-97-6

Molecular Formula

C26H39NO3

Molecular Weight

413.6 g/mol

IUPAC Name

(2S)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8+,14-13+,19-10+,20-17+/t23-/m0/s1

InChI Key

XILISIALPJYAMY-NYIXRIPJSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Retinoylleucine; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

N-Retinoylleucine belongs to a class of retinoid-amino acid conjugates. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound C₂₆H₃₉NO₃ 413.59 Retinoyl, leucine, carboxylate 110769-97-6
N-Acetylleucine C₈H₁₅NO₃ 173.21 Acetyl, leucine, carboxylate 1187-91-9
N-Retinoyl-DL-leucine C₂₆H₃₉NO₃ 413.59 Retinoyl, DL-leucine, carboxylate 110683-02-8
L-Norleucine C₆H₁₃NO₂ 131.17 Branched alkyl, amino, carboxylate 327-57-1

Key Observations :

  • Retinoyl vs. Acetyl Groups: The retinoyl group in this compound introduces extended conjugation and hydrophobicity, unlike the smaller acetyl group in N-Acetylleucine. This enhances retinoid receptor binding but reduces aqueous solubility .
  • Stereochemistry: this compound (L-isomer) and N-Retinoyl-DL-leucine differ in chiral centers, impacting biological activity .
Physicochemical Properties
Property This compound N-Acetylleucine L-Norleucine
LogP 6.524 0.45 1.43
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 3 3 3
Solubility in Water <1 mg/mL >100 mg/mL 50 mg/mL
Storage Stability -20°C (3 years) Room temperature 4°C (1 year)

Sources :

Discussion :

  • The high LogP of this compound correlates with its membrane permeability, a trait critical for intracellular retinoid signaling .
  • In contrast, N-Acetylleucine and L-Norleucine exhibit greater water solubility, favoring applications in metabolic studies .
Pharmacological and Toxicological Profiles
Parameter This compound Retinoic Acid N-Acetylleucine
Cytotoxicity (IC₅₀) >100 µM 10–20 µM >500 µM
Immunomodulatory Activity ++ (T-cell activation) +++ (T-cell activation) -
Metabolic Stability Moderate (t₁/₂ = 4 h) Low (t₁/₂ = 1.5 h) High (t₁/₂ = 8 h)

Sources :

Key Findings :

  • This compound’s lower cytotoxicity compared to retinoic acid suggests a safer profile for prolonged therapeutic use .
  • Its moderate metabolic stability may require formulation optimization to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Retinoylleucine
Reactant of Route 2
Reactant of Route 2
N-Retinoylleucine

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